
4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene
Overview
Description
“4-Bromo-2-(1,1-difluoroethyl)pyridine” is a chemical compound with the molecular formula C7H6BrF2N . It’s related to other compounds like “4-bromo-2-(1,1-difluoroethyl)-1,3-thiazole” and “4-Bromo-2-(1,1-difluoroethyl)pyridine” which have similar structures .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(1,1-difluoroethyl)pyridine” is 1S/C7H6BrF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Selective Ortho-Metalation
One application is in selective ortho-metalation. Baenziger et al. (2019) demonstrated the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene using the Knochel–Hauser base. This process allowed the magnesiated intermediate to react with various electrophiles, yielding a range of products and enabling a Negishi coupling, important in complex organic syntheses (Baenziger et al., 2019).
Electrochemical Fluorination
Another significant application is in electrochemical fluorination. Horio et al. (1996) studied the mechanism of formation of 1,4-difluorobenzene during the electrolysis of halobenzenes, including 1-bromo-4-fluorobenzene. This research provides insights into the side-reactions occurring during fluorination processes, which is crucial for optimizing chemical synthesis (Horio et al., 1996).
Photofragment Translational Spectroscopy
The compound is also studied in photofragment translational spectroscopy. Gu et al. (2001) conducted a study on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, analyzing their ultraviolet photodissociation. This research is important for understanding the photochemical properties of these compounds, which can have implications in fields like material sciences and photophysics (Gu et al., 2001).
Lithium-Ion Battery Research
Interestingly, Qian-y (2014) used a derivative, 4-bromo-2-fluoromethoxybenzene, as a novel bi-functional electrolyte additive for lithium-ion batteries. The study indicates its potential to enhance the thermal stability and safety of lithium-ion batteries, a critical aspect in advancing battery technology (Qian-y, 2014).
Organometallic Chemistry
Pike et al. (2017) discussed the use of partially fluorinated benzenes, including fluorobenzenes similar to 4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene, in organometallic chemistry. These compounds, due to fluorine substituents, offer unique opportunities in transition-metal-based catalysis and are gaining recognition for their versatility (Pike et al., 2017).
properties
IUPAC Name |
4-bromo-2-(1,1-difluoroethyl)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSBHZMIJMLFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1,1-difluoroethyl)-1-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



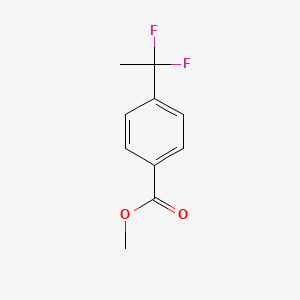
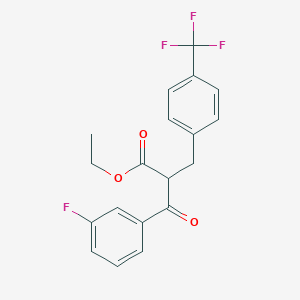
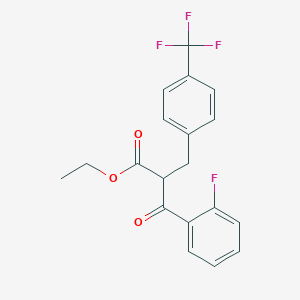
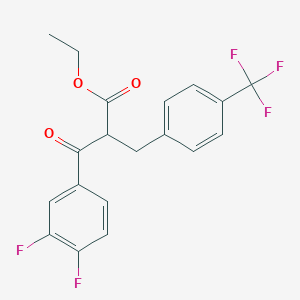
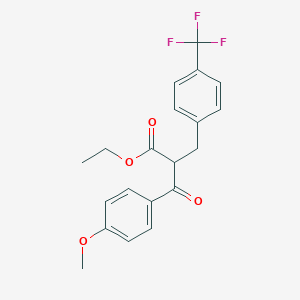
![Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138010.png)
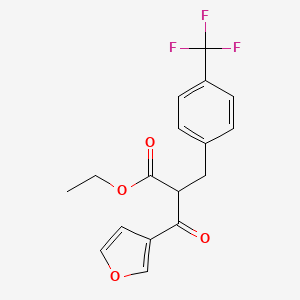

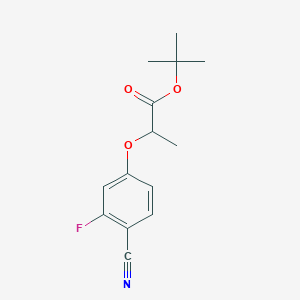
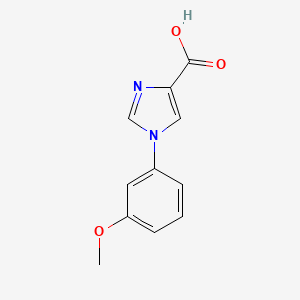
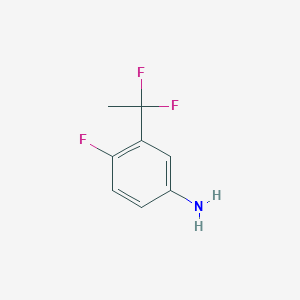
![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)
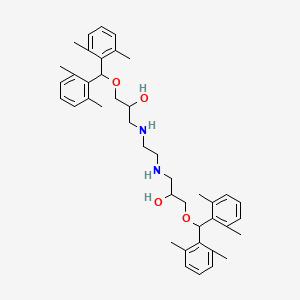
![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)